Cas no 313477-85-9 ((2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol)
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol Chemical and Physical Properties
Names and Identifiers
-
- (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 6-CHLORO-2-IODOPURINE-9-RIBOSIDE
- (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)-oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
- 9H-Purine, 6-chloro-2-iodo-9-β-D-ribofuranosyl-
- 9H-Purine,6-chloro-2-iodo-9-b-D-ribofuranosyl-
- (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- 6-Chloro-2-iodo-9-beta-D-ribofuranosyl purine
- 6-Chloro-2-iodopurine riboside
- (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxyMethyl)tetrahydrofuran-3,4-diol
- 6-Chloro-2-iodo-9-beta-D-ribofuranosyl-9H-purine
- -2-((6-Chloro-2-iodo-9H-purin-9-yl)
- (2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)-oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-dio
- MFCD09833503
- EN300-19884837
- 9H-Purine, 6-chloro-2-iodo-9--D-ribofuranosyl-
- (2S,3S,4R,5S)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)-tetrahydrofuran-3,4-diol
- 313477-85-9
- (2R,3R,4S,5R)-2-(6-chloro-2-iodopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- AKOS037651895
- SCHEMBL741923
- F12900
-
- MDL: MFCD09833503
- Inchi: 1S/C10H10ClIN4O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2/t3-,5-,6-,9-/m1/s1
- InChI Key: BUXRSMOYQZICAU-UUOKFMHZSA-N
- SMILES: ClC1N=C(I)N=C2N([C@H]3[C@@H]([C@H](O)[C@@H](CO)O3)O)C=NC=12
Computed Properties
- Exact Mass: 427.938
- Monoisotopic Mass: 427.938
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 20
- Rotatable Bond Count: 2
- Complexity: 385
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 123A^2
- XLogP3: 0.9
Experimental Properties
- Density: 2.60±0.1 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 715.7±70.0 °C(Predicted)
- Flash Point: 379.8±35.7 °C
- Solubility: Very slightly soluble (0.1 g/l) (25 º C),
- PSA: 122.75000
- LogP: -1.04810
- Vapor Pressure: 0.0±2.3 mmHg at 25°C
- pka: 13.00±0.70(Predicted)
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A159002890-1g |
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
313477-85-9 | 95% | 1g |
$400.00 | 2023-09-02 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB18602-1g |
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
313477-85-9 | 97% | 1g |
1684.00 | 2021-07-09 | |
| Chemenu | CM138692-5g |
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)-oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
313477-85-9 | 95% | 5g |
$626 | 2023-03-04 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB18602-1g |
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
313477-85-9 | 97% | 1g |
¥1684 | 2023-09-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1093968-1g |
6-Chloro-2-iodopurine-9-riboside |
313477-85-9 | 98% | 1g |
¥2007.00 | 2024-08-02 | |
| Ambeed | A260564-1g |
(2S,3R,4S,5R)-2-((6-Chloro-2-iodo-9H-purin-9-yl)oxy)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol |
313477-85-9 | 95+% | 1g |
$232.0 | 2024-04-20 | |
| Enamine | EN300-19884837-0.05g |
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
313477-85-9 | 0.05g |
$912.0 | 2023-09-16 | ||
| Enamine | EN300-19884837-0.1g |
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
313477-85-9 | 0.1g |
$956.0 | 2023-09-16 | ||
| Enamine | EN300-19884837-0.25g |
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
313477-85-9 | 0.25g |
$999.0 | 2023-09-16 | ||
| Enamine | EN300-19884837-0.5g |
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
313477-85-9 | 0.5g |
$1043.0 | 2023-09-16 |
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol Suppliers
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol Related Literature
-
M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
(2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol: A Comprehensive Overview
The compound (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, with CAS number 313477-85-9, is a highly specialized molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its complex stereochemistry and its potential applications in drug discovery. The molecule consists of a purine ring system substituted with chlorine and iodine atoms at specific positions, which are critical for its biological activity. The oxolane (tetrahydrofuran) ring with hydroxymethyl and diol functionalities further enhances its chemical versatility and bioavailability.
Recent studies have highlighted the importance of purine analogs in the development of antiviral and anticancer agents. The presence of the 6-chloro and 2-iodo substituents on the purine ring suggests that this compound may exhibit unique binding properties to specific biological targets. For instance, the iodine atom at position 2 could play a crucial role in enhancing the molecule's ability to interact with nucleic acids or proteins through halogen bonding. Similarly, the chlorine substituent at position 6 may contribute to the compound's stability and selectivity.
The stereochemistry of the molecule—specifically the (2R,3R,4S,5R) configuration—is another critical feature that determines its pharmacokinetic properties. The arrangement of hydroxyl groups on the oxolane ring not only influences solubility but also potentially affects the molecule's ability to penetrate cellular membranes. Recent advancements in stereochemical analysis have enabled researchers to better understand how these configurations impact bioavailability and efficacy.
From a synthetic perspective, the construction of this compound involves a series of intricate reactions that require precise control over stereochemistry. The synthesis typically begins with the preparation of the purine core followed by selective substitution at positions 6 and 2. The formation of the oxolane ring is achieved through cyclization reactions that ensure the correct stereochemical outcome. Recent innovations in asymmetric catalysis have significantly improved the efficiency and yield of these reactions.
In terms of biological activity, this compound has shown promise as an inhibitor of certain enzymes involved in nucleic acid metabolism. For example, it has been demonstrated to inhibit ribonucleotide reductase (RNR), an enzyme critical for DNA synthesis in cancer cells. The inhibition of RNR could potentially lead to cell cycle arrest or apoptosis in rapidly dividing cells, making this compound a candidate for anticancer therapy.
Moreover, computational studies have revealed that this compound exhibits favorable pharmacokinetic properties. Molecular docking simulations suggest that it can bind effectively to target proteins without significant steric hindrance. Additionally, its hydroxymethyl group may enhance metabolic stability by reducing susceptibility to enzymatic degradation.
The development of this compound has also been influenced by recent trends in personalized medicine. Researchers are exploring how variations in genetic makeup could affect the efficacy and toxicity of this compound. For instance, polymorphisms in genes encoding drug-metabolizing enzymes could influence how individuals respond to this compound.
In conclusion, (2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol represents a cutting-edge advancement in medicinal chemistry. Its unique structure and stereochemistry make it a valuable tool for exploring novel therapeutic strategies against cancer and viral infections. As research continues to uncover its full potential, this compound stands at the forefront of innovative drug development.
313477-85-9 ((2R,3R,4S,5R)-2-(6-chloro-2-iodo-9H-purin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol) Related Products
- 188049-32-3(9H-Purine, 6-chloro-9-[(tetrahydro-2H-pyran-2-yl)oxy]-)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)